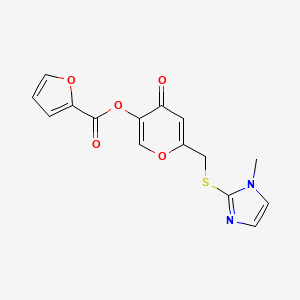

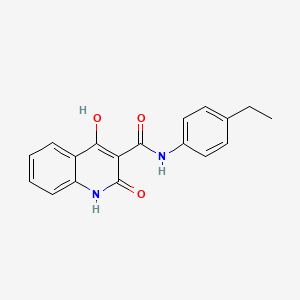

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

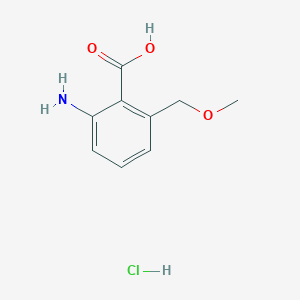

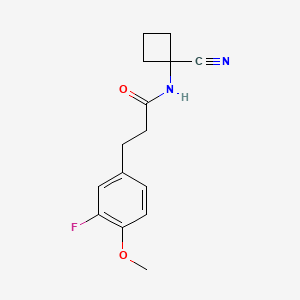

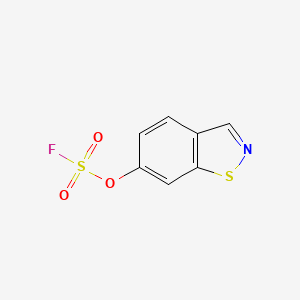

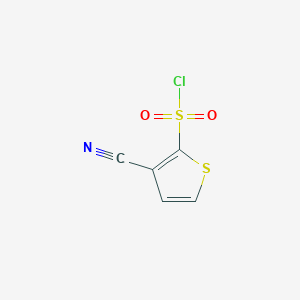

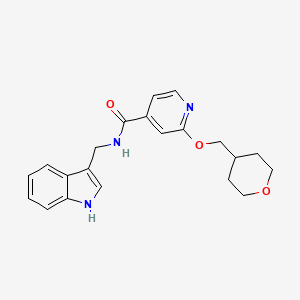

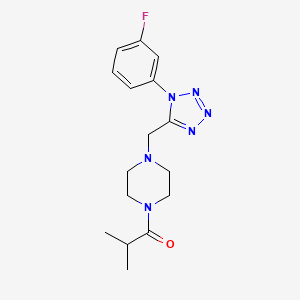

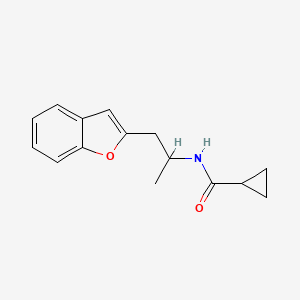

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.). These properties can help in identifying the compound and predicting its behavior .Scientific Research Applications

Photodynamic Antimicrobial Therapy (PAT)

TEtPP has shown promise as an agent for antibacterial photodynamic therapy . PAT involves using light-activated compounds to selectively kill bacteria. In a study, TEtPP demonstrated excellent photophysical properties and potent antimicrobial activity against clinically important bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa . Under irradiation, TEtPP exhibited significantly lower minimum inhibitory concentrations (MICs) compared to non-irradiated conditions .

Neuroprotective Activity

The compound 4h , derived from N-alkyl-4-quinolones (which includes TEtPP), demonstrated neuroprotective activity against N-methyl-ᴅ-aspartate (NMDA)-induced excitotoxicity in PC12 cells. This finding suggests potential applications in neuroprotection and neurological disorders .

Amphiphilic Hydrogels

Researchers have synthesized amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) . These hydrogels, which incorporate TEtPP, were studied for their swelling behavior under varying conditions (pH, time, temperature, and salinity). Understanding these hydrogels’ properties could lead to applications in drug delivery, tissue engineering, and wound healing .

Mechanism of Action

Target of Action

The primary target of N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as H-151, is STING (Stimulator of Interferon Genes) . STING is a key sensor of cytosolic nucleic acids and a transmembrane protein found in the endoplasmic reticulum . Upon activation, it functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm .

Mode of Action

H-151 exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling . In models of autoinflammatory disease, H-151 blocks STING-induced expression of pro-inflammatory cytokines and reduces inflammation .

Biochemical Pathways

The biochemical pathways affected by H-151 involve the STING signaling pathway . The compound inhibits STING activation, which in turn blocks the production of pro-inflammatory cytokines . This leads to a reduction in inflammation, particularly in models of autoinflammatory disease .

Pharmacokinetics

It is also known that a broad range of monooxygenases is involved in the initial metabolic steps .

Result of Action

The result of H-151’s action is the inhibition of the STING signaling pathway . This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation . H-151 has been shown to be effective in both human and murine STING, in vitro and in vivo (mouse models) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGLAVPDLFGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)

![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)